3-Bromo-5-(trifluoromethyl)benzaldehyde

Organic Synthesis Oxidation Yield Halogenated Benzaldehydes

3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 477535-41-4) is a meta-substituted aromatic aldehyde bearing both a bromo and a trifluoromethyl group on the benzene ring. With molecular formula C₈H₄BrF₃O and molecular weight 253.02 g/mol , it is a key intermediate in pharmaceutical and agrochemical synthesis where dual orthogonal functionalization—nucleophilic substitution or cross-coupling at the bromo position and aldehyde derivatization—is required.

Molecular Formula C8H4BrF3O
Molecular Weight 253.02 g/mol
CAS No. 477535-41-4
Cat. No. B1284209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethyl)benzaldehyde
CAS477535-41-4
Molecular FormulaC8H4BrF3O
Molecular Weight253.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Br)C=O
InChIInChI=1S/C8H4BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H
InChIKeyPCRLZGCXLNNMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 477535-41-4): Chemical Identity and Procurement Baseline


3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 477535-41-4) is a meta-substituted aromatic aldehyde bearing both a bromo and a trifluoromethyl group on the benzene ring . With molecular formula C₈H₄BrF₃O and molecular weight 253.02 g/mol , it is a key intermediate in pharmaceutical and agrochemical synthesis where dual orthogonal functionalization—nucleophilic substitution or cross-coupling at the bromo position and aldehyde derivatization—is required .

Why 3-Bromo-5-(trifluoromethyl)benzaldehyde Cannot Be Simply Interchanged with In-Class Analogs


Substitution among halogenated trifluoromethylbenzaldehydes is non-trivial due to divergent physicochemical and reactivity profiles. Meta-substituted analogs differ substantially in lipophilicity, crystallinity, and synthetic accessibility, directly impacting reaction yields and purification workflows. Specifically, the 3-bromo variant exhibits an 85% yield in parallel oxidation syntheses compared to its 3-chloro counterpart, while its liquid physical state at ambient temperature facilitates handling and automation relative to solid analogs. These quantitative differences in yield, physical form, and orthogonal reactivity dictate that in-class substitution without re-optimization incurs tangible cost and efficiency penalties .

Quantitative Differentiation Evidence for 3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 477535-41-4)


Synthesis Yield: 3-Bromo vs. 3-Chloro Analog in Parallel Oxidation of Benzyl Alcohol Precursors

In a patented synthesis (US08853215B2), 3-bromo-5-(trifluoromethyl)benzaldehyde was prepared from (3-bromo-5-(trifluoromethyl)phenyl)methanol using an oxidation procedure identical to that described for the 3-chloro analog. The 3-bromo variant was isolated in 85% yield (22.03 g), demonstrating comparable synthetic accessibility to the chloro counterpart .

Organic Synthesis Oxidation Yield Halogenated Benzaldehydes

Grignard Addition Efficiency: 91% Yield in Methylmagnesium Bromide Reaction at -10°C

Reaction of 3-bromo-5-(trifluoromethyl)benzaldehyde (22.01 g, 86.98 mmol) with methylmagnesium bromide at -10°C for 2 hours afforded 1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol in 91% isolated yield (21.30 g) . This high yield demonstrates robust electrophilic reactivity of the aldehyde group in the presence of the electron-withdrawing CF₃ and ortho/meta Br substituents.

Grignard Reaction Nucleophilic Addition Synthetic Efficiency

Physical State Differentiation: Liquid at Ambient Temperature vs. Crystalline Analogs

3-Bromo-5-(trifluoromethyl)benzaldehyde is a liquid at 20°C , in contrast to several structurally related benzaldehyde derivatives such as 3-bromo-5-(trifluoromethyl)benzaldehyde oxime (CAS 876132-77-3) and 2-bromo-5-(trifluoromethyl)benzaldehyde, which are crystalline solids at room temperature. This liquid physical state facilitates direct transfer, dispensing automation, and homogeneous mixing in solution-phase reactions without requiring pre-dissolution.

Physical Properties Handling Automation Compatibility

Lipophilicity Profile: LogP 3.04 and LogD 3.33 for Membrane Permeability Optimization

3-Bromo-5-(trifluoromethyl)benzaldehyde exhibits a predicted ACD/LogP of 3.04 and a calculated LogD (pH 5.5 and 7.4) of 3.33 . This moderate lipophilicity—significantly enhanced by the CF₃ group compared to non-fluorinated analogs (e.g., 3-bromobenzaldehyde, LogP ≈1.9)—provides a favorable balance between membrane permeability and aqueous solubility for drug candidate design. The CF₃ group increases lipophilicity by approximately 1.1–1.4 LogP units relative to the non-fluorinated parent scaffold .

Lipophilicity Drug Design ADME Properties

Dual Orthogonal Reactivity: Bromo Handle for Pd-Catalyzed Cross-Coupling and Aldehyde for Derivatization

The compound provides two orthogonal reactive centers: (1) an aryl bromide enabling Pd-catalyzed Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings; and (2) an aldehyde group for nucleophilic additions, condensations, reductions, and reductive aminations . This dual functionality permits sequential derivatization without protecting group manipulation, in contrast to mono-functional analogs such as 3-(trifluoromethyl)benzaldehyde (CAS 454-89-7), which lacks the halogen coupling handle and thus offers only aldehyde-based diversification .

Cross-Coupling Suzuki-Miyaura Orthogonal Functionalization Building Block

Commercial Purity Specifications: ≥98% (GC) with Batch-to-Batch Analytical Traceability

Leading suppliers including TCI Chemicals and Chem-Impex specify purity ≥98.0% by GC , with some vendors reporting up to 99.52% purity . This high purity, verified by GC, HPLC, and ¹H-NMR, ensures reliable stoichiometry in sensitive reactions and minimizes byproduct formation. Batch-specific Certificates of Analysis (COA) and spectroscopic data are routinely provided, enabling QC documentation for regulatory submissions and reproducibility .

Purity Quality Control Analytical Certification Procurement

Recommended Application Scenarios for 3-Bromo-5-(trifluoromethyl)benzaldehyde Based on Quantified Differentiation


Medicinal Chemistry: CF₃-Containing Drug Candidate Synthesis Requiring Precise Lipophilicity Control (LogP 3.04)

This compound is optimally deployed in medicinal chemistry programs targeting CNS disorders or inflammatory pathways where the trifluoromethyl group provides metabolic stability and a LogP of 3.04 balances permeability with aqueous solubility. The dual orthogonal reactivity—aryl bromide for Pd-catalyzed diversification and aldehyde for heterocycle construction—enables efficient SAR exploration without protecting group manipulation .

High-Throughput Parallel Synthesis: Liquid Physical State for Automated Dispensing and Reaction Setup

The liquid physical state at ambient temperature (20°C) makes this compound particularly suited for automated synthesis platforms and high-throughput experimentation workflows. Direct liquid transfer eliminates pre-dissolution steps, reduces handling errors, and improves dosing accuracy relative to solid analogs, streamlining library synthesis and reaction optimization campaigns .

Grignard and Organometallic Derivatization: High-Yield Nucleophilic Additions (91% Yield Achieved)

In synthetic routes requiring organometallic additions to the aldehyde group, this compound delivers high isolated yields (91% demonstrated with methylmagnesium bromide) under standard conditions. This efficiency is particularly valuable in multi-step syntheses where intermediate yield preservation is critical for overall process economics .

Agrochemical Intermediate: Synthesis of CF₃-Containing Herbicides and Pesticides via Cross-Coupling

The compound serves as a key intermediate in agrochemical development where the trifluoromethyl group enhances environmental stability and bioavailability. The aryl bromide handle enables efficient Suzuki-Miyaura or Sonogashira couplings to introduce diverse aromatic or alkynyl moieties, facilitating the construction of patented herbicide and pesticide scaffolds .

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